2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate
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Overview
Description
2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of science. This compound is a derivative of acrylate and is synthesized using a particular method.
Mechanism of Action
The mechanism of action of 2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the inflammatory response and cell proliferation. This inhibition leads to a reduction in the production of inflammatory cytokines and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer properties. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate in scientific research. One of the significant directions is the development of new drugs that can target inflammatory cytokines and cancer cells. Additionally, further research is needed to understand the mechanism of action of this compound fully. Finally, more studies are needed to assess the potential toxicity of this compound and its effects on other physiological processes.
In conclusion, 2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of science. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Further research is needed to understand the mechanism of action of this compound fully and assess its potential toxicity.
Synthesis Methods
The synthesis of 2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate is a multistep process that involves the reaction between benzoyl chloride and 2-furylamine to form 2-(benzoylamino)-3-(2-furyl)acrylamide. This intermediate is then reacted with propargyl bromide in the presence of a base to form the final product, 2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate.
Scientific Research Applications
2-propyn-1-yl 2-(benzoylamino)-3-(2-furyl)acrylate has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
prop-2-ynyl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-10-22-17(20)15(12-14-9-6-11-21-14)18-16(19)13-7-4-3-5-8-13/h1,3-9,11-12H,10H2,(H,18,19)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGKKBNTQOKMHP-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate |
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